molecular formula C22H27NO2 B14393170 N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide CAS No. 90033-12-8

N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide

Cat. No.: B14393170
CAS No.: 90033-12-8
M. Wt: 337.5 g/mol
InChI Key: HKFPRZKAAVQTIK-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide is an organic compound with a complex structure that includes benzyl groups, a ketone, and an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide typically involves the reaction of 2,4,4-trimethyl-3-oxopentanoic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium hydride (NaH) or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), organometallic reagents

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-2-chloro-4-nitrobenzamide
  • N,N-Dicyclohexyl-2-benzothiazolesulfenamide

Uniqueness

N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide is unique due to its specific structural features, such as the presence of both benzyl groups and a ketone

Properties

CAS No.

90033-12-8

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

N,N-dibenzyl-2,4,4-trimethyl-3-oxopentanamide

InChI

InChI=1S/C22H27NO2/c1-17(20(24)22(2,3)4)21(25)23(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3

InChI Key

HKFPRZKAAVQTIK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C)(C)C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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